molecular formula C18H16ClN3O3 B15107494 N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B15107494
M. Wt: 357.8 g/mol
InChI Key: SDNLUKBBUWUDGS-UHFFFAOYSA-N
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Description

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a carboxamide group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-chloro-4-methoxyaniline to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyaniline: A precursor in the synthesis of the compound.

    Indole-2-carboxylic acid: Another precursor used in the synthetic route.

    N-(4-methoxybenzylidene)-4-methoxyaniline: A structurally related compound with different functional groups.

Uniqueness

N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(9-13(16)19)21-17(23)10-20-18(24)15-8-11-4-2-3-5-14(11)22-15/h2-9,22H,10H2,1H3,(H,20,24)(H,21,23)

InChI Key

SDNLUKBBUWUDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2)Cl

Origin of Product

United States

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